4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl. It is known for its unique structure, which includes a cyclohexane ring substituted with a methanesulfonylmethyl group and an amine group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is prepared through a series of cyclization reactions.
Introduction of the Methanesulfonylmethyl Group: This step involves the reaction of the cyclohexane ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted cyclohexane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonylmethyl)cyclohexan-1-amine
- 4-(Methanesulfonylmethyl)cyclohexan-1-ol
- 4-(Methanesulfonylmethyl)cyclohexan-1-carboxylic acid
Uniqueness
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is unique due to its combination of a methanesulfonylmethyl group and an amine group on a cyclohexane ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASUPHCNKYFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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